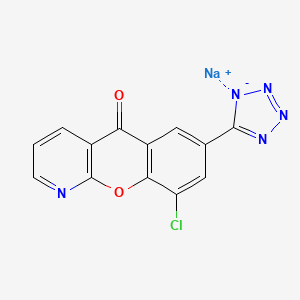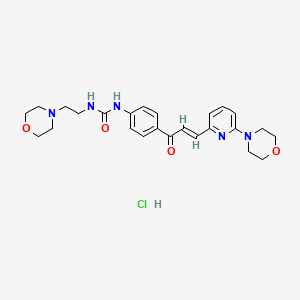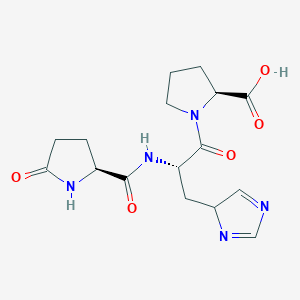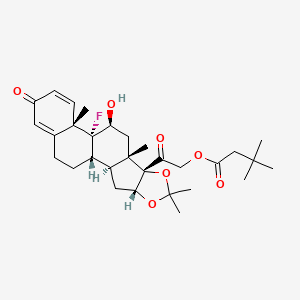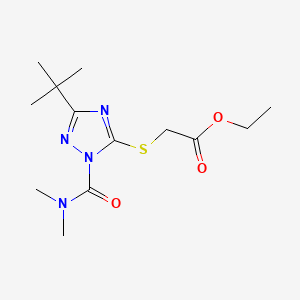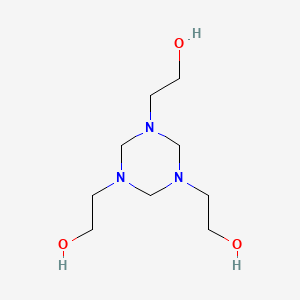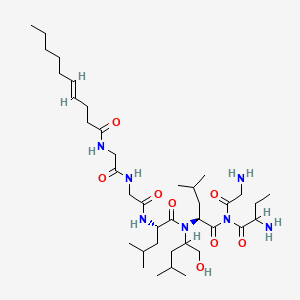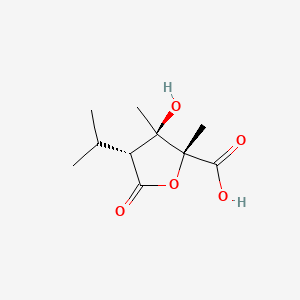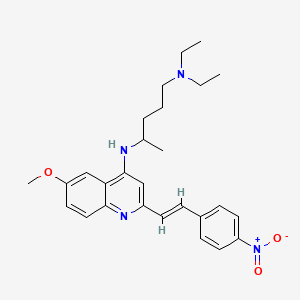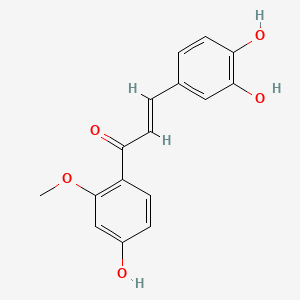
Sappanchalcon
Übersicht
Beschreibung
Sappanchalcone is a flavonoid isolated from Caesalpinia sappan L. It exhibits neuroprotective and cytoprotective activity . It is a member of the class of chalcones that consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .
Synthesis Analysis
Chalcones, including Sappanchalcone, are secondary metabolites of plants. They are based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .Molecular Structure Analysis
The molecular formula of Sappanchalcone is C16H14O5 . It consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .Chemical Reactions Analysis
Chalcones, including Sappanchalcone, undergo many chemical reactions and are used to synthesize heterocyclic compounds . Due to the presence of a reactive α,β-unsaturated carbonyl group, chalcones and their derivatives possess a wide spectrum of pharmacological properties .Physical And Chemical Properties Analysis
Sappanchalcone has a molecular weight of 286.28 g/mol . It is a member of chalcones, a member of catechols and a monomethoxybenzene .Wissenschaftliche Forschungsanwendungen
Dickdarmkrebs-Behandlung
Sappanchalcon (SPC) ist eine natürliche Verbindung, die aus dem Kernholz des Sappan-Baumes (Caesalpinia sappan) gewonnen wird, der in Südostasien beheimatet ist . Dieses Phytochemikalie hat sich aufgrund seiner zytotoxischen Wirkungen auf verschiedene Krebszelllinien, einschließlich Dickdarmkrebs, zu einem interessanten Forschungsobjekt entwickelt
Wirkmechanismus
Target of Action
Sappanchalcone, a bioactive flavonoid isolated from the heartwood of Caesalpinia sappan L., has been found to target several key molecules in the body. It primarily targets pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . It also interacts with TNFRSF1A/NF-kB signaling pathway . These targets play a crucial role in inflammation and cellular apoptosis.
Mode of Action
Sappanchalcone interacts with its targets to bring about significant changes in the body. It has been found to reduce the levels of pro-inflammatory cytokines and hinder the activation of the TNFRSF1A/NF-kB signaling . This results in a reduction of inflammation and apoptosis in cells.
Biochemical Pathways
The primary biochemical pathways affected by Sappanchalcone are those related to inflammation and apoptosis. By inhibiting the production of pro-inflammatory cytokines and blocking the TNFRSF1A/NF-kB signaling pathway, Sappanchalcone can reduce inflammation and prevent cell death . This has downstream effects on the overall health of the tissues and organs in the body.
Pharmacokinetics
Itsanti-inflammatory and bone-protective effects suggest that it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of Sappanchalcone’s action are significant. It has been found to reduce clinical arthritis and inflammatory edema in paws . It also maintains bone mineral density and trabecular structure . On a molecular level, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of the TNFRSF1A/NF-kB signaling pathway .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNTXGHBHMJDO-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317382 | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94344-54-4 | |
| Record name | Sappanchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sappanchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Sappanchalcone inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by suppressing the expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) []. Additionally, sappanchalcone has been shown to upregulate heme oxygenase-1 (HO-1) expression, which contributes to its vascular protective effects [, ].
ANone: Sappanchalcone increases HO-1 expression in human umbilical vein endothelial cells (HUVECs), and inhibiting HO-1 with tin protoporphyrin IX partially reverses sappanchalcone's ability to suppress high glucose-induced VCAM-1 and ICAM-1 expression, suggesting HO-1 is crucial for these vascular protective effects [].
ANone: In vitro and in vivo studies suggest that sappanchalcone enhances the osteogenic differentiation of periodontal ligament cells (PDLCs), particularly under inflammatory conditions. This effect is linked to increased expression of osteogenic markers like Runx2 and OPN, along with increased mineralized nodule formation and alkaline phosphatase activity [].
ANone: The molecular formula of sappanchalcone is C16H14O5, and its molecular weight is 286.28 g/mol [, ].
ANone: Structural characterization of sappanchalcone utilizes various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. These techniques provide information on the compound's structure, including the configuration of its biphenyl system [, ].
ANone: Yes, molecular docking studies have shown that sappanchalcone exhibits anti-HIV-1 integrase activity by binding to specific amino acid residues (Gln148 and Thr66) in the enzyme's core domain [].
ANone: The presence of a vicinal hydroxyl moiety is crucial for the anti-HIV-1 integrase activity of sappanchalcone. This structural feature facilitates binding to key amino acid residues (Gln148 and Thr66) within the enzyme's active site [].
ANone: Studies indicate that chalcones generally exhibit stronger anti-allergic activity compared to homoisoflavonoids. Specifically, for chalcones, vicinal hydroxylation on the B-ring enhances activity compared to a single hydroxyl group. Conversely, in homoisoflavonoids, hydroxyl groups at positions C-3 and C-4 diminish activity [].
ANone: While specific formulation strategies for sappanchalcone are not extensively discussed in the provided research, one study investigated incorporating sappan wood extract into transparent solid soap using varying glycerin concentrations [].
ANone: While specific ADME data is limited in the provided research, one study suggests that sappanchalcone, when administered orally as part of a Caesalpinia sappan ethanol extract, demonstrates hepatoprotective effects in a rat model, indicating its absorption and potential systemic distribution [].
ANone: Various cell lines, including human melanoma HMV-II cells, rat basophilic leukemia (RBL-2H3) cells, RAW264.7 macrophages, human umbilical vein endothelial cells (HUVECs), fibroblast L929 cells, HT22-immortalized hippocampal cells, human colon cancer cells, and human oral cancer cells, have been utilized to investigate the biological activities of sappanchalcone [, , , , , , , , ].
ANone: Sappanchalcone has been investigated in a rat model of periodontitis to assess its effects on alveolar bone resorption and periodontal inflammation []. Additionally, it has been studied in a collagen-induced arthritis mouse model to evaluate its anti-inflammatory activity [, ].
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to identify and quantify sappanchalcone in plant extracts [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in characterizing the structure of isolated compounds [, , , , ].
ANone: Protosappanin A, a related compound considered a precursor to sappanchalcone, was isolated from Sappan Lignum in 1972 []. Research on sappanchalcone itself and its diverse biological activities continues to expand our understanding of its therapeutic potential.
ANone: Sappanchalcone's diverse biological activities have sparked interest across various fields. In medicine, its anti-inflammatory, antioxidant, and potential anticancer properties make it a promising candidate for developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer [, , , , , , , , ]. In cosmetics, its potential to inhibit melanin synthesis suggests its use in skin-lightening products [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



